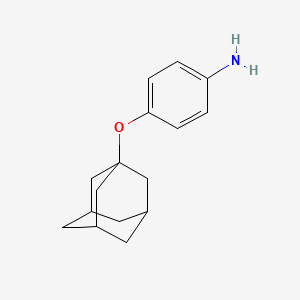

4-(1-Adamantyloxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

4-(1-adamantyloxy)aniline |

InChI |

InChI=1S/C16H21NO/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 |

InChI Key |

HHAMGUKELAASPP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC4=CC=C(C=C4)N |

Synonyms |

4-(1-adamantyloxy)aniline |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 Adamantyloxy Aniline and Its Analogues

Retrosynthetic Analysis and Precursor Synthesis Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis. For 4-(1-adamantyloxy)aniline, two primary disconnections are considered: the ether C-O bond and the aromatic C-N bond.

Functional Group Interconversion (FGI): The most common and reliable strategy for introducing an aniline (B41778) group is through the reduction of a nitro group. Therefore, the immediate precursor is identified as 4-(1-adamantyloxy)nitrobenzene. This FGI approach avoids issues with direct amination of the aromatic ring and the potential for the amine group to interfere with etherification reactions.

C-O Bond Disconnection: Cleaving the ether bond of the nitro-intermediate points to two main precursor types: an adamantyl-based electrophile or nucleophile and a corresponding p-nitrophenol derivative.

Strategy 1: This involves a nucleophilic attack from an adamantyl alkoxide. The precursors are 1-adamantanol (B105290) (to be converted to sodium 1-adamantyl oxide) and an activated nitrobenzene (B124822) ring, such as 4-fluoronitrobenzene. researchgate.netnih.gov

Strategy 2: This strategy uses an electrophilic adamantyl source, like 1-bromoadamantane (B121549), and a nucleophilic phenoxide, such as the sodium salt of 4-nitrophenol.

These analyses lead to the identification of key starting materials: 1-adamantanol, 1-bromoadamantane, 4-fluoronitrobenzene, and 4-nitrophenol.

Optimized Synthetic Pathways for High Yield and Purity

Several synthetic pathways have been developed to maximize the yield and purity of this compound and its analogues. These methods focus on efficient ether bond formation and clean reduction of the nitro group.

The formation of the adamantyl-aryl ether bond is the crucial step. Due to the steric hindrance of the tertiary 1-adamantyl group, reaction conditions must be carefully chosen.

Nucleophilic Aromatic Substitution (SNAr): A widely used method involves the reaction of sodium 1-adamantyl oxide (formed from 1-adamantanol and a strong base like sodium hydride) with 4-fluoronitrobenzene. researchgate.netnih.gov The electron-withdrawing nitro group activates the ring toward nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion. This route is often preferred for its reliability.

Palladium-Catalyzed Buchwald-Hartwig Coupling: Modern cross-coupling reactions offer a powerful alternative for forming C-O bonds. The Buchwald-Hartwig reaction can couple alcohols with aryl halides. wikipedia.org For sterically demanding alcohols like 1-adamantanol, specialized, bulky phosphine (B1218219) ligands are necessary to promote the reaction efficiently. researchgate.netmagtech.com.cn This method is valued for its broad substrate scope and tolerance of various functional groups, although the cost of the palladium catalyst and ligands can be a consideration.

Mitsunobu Reaction: The Mitsunobu reaction converts an alcohol to an ether using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org This reaction proceeds with an inversion of stereochemistry, which is not relevant for the achiral 1-adamantanol. chemistrysteps.com While versatile, the reaction's success can be limited by sterically hindered alcohols, and its byproducts (triphenylphosphine oxide and a hydrazine (B178648) derivative) can complicate purification. wiley.com One study noted that 1-adamantanol was an incompatible substrate under specific mechanochemical Mitsunobu conditions, highlighting a potential limitation. wiley.com

DCC-Promoted Coupling: The coupling of 1-adamantanol with phenolic compounds can be facilitated by dicyclohexylcarbodiimide (B1669883) (DCC). This method has been reported as useful for preparing certain aromatic-substituted analogues that are not easily accessible through other routes. researchgate.netnih.gov However, the use of a stoichiometric amount of DCC generates dicyclohexylurea as a byproduct, which can be difficult to remove completely.

A comparison of these etherification methods is presented below.

| Method | Adamantane (B196018) Reagent | Aromatic Reagent | Key Reagents/Catalyst | Advantages | Disadvantages |

| SNAr | 1-Adamantanol | 4-Fluoronitrobenzene | NaH | Reliable, good yields | Requires strong base, limited to activated arenes |

| Buchwald-Hartwig | 1-Adamantanol | 4-Bromonitrobenzene | Pd catalyst, phosphine ligand | Broad scope, high tolerance | Catalyst cost, ligand sensitivity |

| Mitsunobu | 1-Adamantanol | 4-Nitrophenol | PPh₃, DEAD/DIAD | Mild conditions | Stoichiometric byproducts, potential steric hindrance issues |

| DCC Coupling | 1-Adamantanol | 4-Nitrophenol | DCC | Useful for specific analogues | Stoichiometric urea (B33335) byproduct, purification challenges |

This table provides a summary of common etherification reactions for synthesizing the 4-(1-adamantyloxy)phenyl moiety.

Once the intermediate 4-(1-adamantyloxy)nitrobenzene is synthesized, the final step is the reduction of the nitro group to an amine.

Metal-Acid Reduction: A classic and robust method is the reduction using a metal powder, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. This method is cost-effective and high-yielding but generates significant amounts of metal salt waste.

Catalytic Hydrogenation: A cleaner alternative is catalytic hydrogenation. This process involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst. Common catalysts include platinum on carbon (Pt/C) or palladium on carbon (Pd/C). researchgate.netaidic.it This method is highly efficient and produces water as the only byproduct, making it a preferred route in many modern applications. The reaction can be carried out at various pressures and temperatures, and optimization is key to preventing side reactions. google.comgoogle.com Recent research has even explored atomically precise gold clusters as catalysts to achieve near-perfect selectivity. rsc.org

| Reduction Method | Reagents | Typical Solvent | Advantages | Disadvantages |

| Metal-Acid Reduction | Fe, HCl | Methanol / Water | Cost-effective, reliable | Large amount of metal waste |

| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | Ethanol, Ethyl Acetate | High atom economy, clean | Flammable H₂ gas, catalyst cost/handling |

This table compares the two primary methods for reducing the nitro group to form the final aniline product.

Etherification Reactions in Adamantane Chemistry

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound.

Solvent Selection: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key goal. Research has demonstrated that some copper-catalyzed etherification reactions can be performed in water, which significantly reduces the environmental impact. rsc.orgresearchgate.net

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reduction methods (e.g., Fe/HCl) to catalytic hydrogenation is a prime example of a greener approach. aidic.it Catalytic methods have much higher atom economy and produce significantly less waste. Similarly, catalytic C-O bond-forming reactions are preferable to methods like DCC coupling that generate stoichiometric byproducts.

Mechanochemistry: A solvent-free approach using ball-milling has been shown to be a highly sustainable method for producing diamondoid ethers. irb.hr This technique, which uses mechanical force to induce chemical reactions, can lead to shorter reaction times, simplified workups, and the elimination of solvent waste. Applying this to adamantyl-aryl ether synthesis represents a significant step forward in green chemistry.

Scale-Up Considerations and Industrial Synthesis Methodologies

Translating a laboratory synthesis to an industrial scale introduces new challenges related to cost, safety, efficiency, and environmental impact.

Route Selection: For large-scale production, the SNAr route followed by catalytic hydrogenation is often the most economically viable pathway. It uses relatively inexpensive starting materials (1-adamantanol, 4-fluoronitrobenzene) and avoids costly palladium catalysts or difficult-to-remove byproducts.

Process Optimization: On an industrial scale, batch reactors may be replaced with continuous flow systems. Flow reactors offer superior heat and mass transfer, allowing for better control over highly exothermic reactions like nitrations or hydrogenations. This enhances safety, improves consistency, and can lead to higher yields.

Safety and Handling: The use of hazardous reagents requires strict safety protocols. For example, handling large quantities of sodium hydride (for alkoxide formation) or high-pressure hydrogen gas (for catalytic reduction) necessitates specialized equipment and engineering controls to mitigate risks of fire or explosion.

Purification: Industrial purification relies heavily on crystallization rather than chromatographic methods, which are not practical or cost-effective on a large scale. Therefore, the chosen synthetic route must yield a product that can be easily purified to a high degree through crystallization.

Spectroscopic and Advanced Structural Elucidation of 4 1 Adamantyloxy Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 4-(1-adamantyloxy)aniline in solution. One-dimensional (1D) and two-dimensional (2D) techniques provide a complete picture of the atomic connectivity and spatial relationships within the molecule.

Proton and Carbon NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the adamantyl cage and the p-substituted aniline (B41778) ring.

Proton (¹H) NMR: The ¹H NMR spectrum exhibits signals for the aromatic protons, the amine protons, and the aliphatic protons of the adamantyl group. The p-substituted aniline ring typically displays an AA'BB' system, resulting in two doublets in the aromatic region. The protons of the adamantyl cage, due to its high symmetry, show characteristic broad signals. The chemical shifts are influenced by the electron-donating effects of both the amino group and the adamantyloxy substituent.

Carbon (¹³C) NMR: The ¹³C NMR spectrum is highly informative, showing distinct peaks for each unique carbon environment. The adamantane (B196018) cage, when substituted at the C1 position, has four distinct carbon signals: the quaternary carbon attached to the oxygen, and three sets of CH and CH₂ groups. The aromatic region shows four signals, with C1 and C4 being quaternary and C2/C6 and C3/C5 being protonated carbons. The chemical shifts for the adamantane carbons typically appear in the range of δ 29–53 ppm. acs.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures and substituent effects.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Adamantyl-H (6H, γ) | ~2.15 | ~41-43 | Protons on carbons adjacent to the CH groups. |

| Adamantyl-H (3H, δ) | ~1.70 | ~29-31 | Protons on the CH groups. |

| Adamantyl-H (6H, β) | ~1.65 | ~36-38 | Protons on carbons adjacent to the C-O carbon. |

| -NH₂ | ~3.50 | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| Aromatic-H (H3, H5) | ~6.65 | ~115-117 | Ortho to -NH₂ group. |

| Aromatic-H (H2, H6) | ~6.75 | ~122-124 | Ortho to -O-Adamantyl group. |

| Aromatic C-O (C1) | - | ~150-152 | Quaternary carbon attached to the ether oxygen. |

| Aromatic C-N (C4) | - | ~140-142 | Quaternary carbon attached to the amino group. |

| Adamantyl C-O (Cα) | - | ~75-77 | Quaternary carbon of the adamantyl group attached to oxygen. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding framework. sdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, a COSY spectrum would primarily confirm the coupling between the adjacent aromatic protons (H2/H6 with H3/H5). Correlations among the highly coupled, overlapping protons within the adamantyl cage would also be visible, helping to differentiate the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). youtube.com This is a powerful tool for unambiguously assigning the protonated carbons. For instance, the aromatic proton signal at ~6.75 ppm would show a cross-peak to the carbon signal at ~122-124 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2-3 bond) couplings between protons and carbons (²J and ³J-couplings), which is crucial for connecting molecular fragments and identifying quaternary carbons. youtube.com Key HMBC correlations for structural confirmation would include:

A correlation from the adamantyl γ-protons (~2.15 ppm) to the quaternary adamantyl carbon (Cα) attached to oxygen.

A correlation from the aromatic protons H2/H6 (~6.75 ppm) to the quaternary carbon C1 (~150-152 ppm) and the quaternary adamantyl carbon Cα (~75-77 ppm), unequivocally establishing the ether linkage between the two moieties.

A correlation from the aromatic protons H3/H5 (~6.65 ppm) to the quaternary carbon C1 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the adamantyl protons on the β-carbons and the ortho-protons (H2/H6) of the aniline ring, confirming the spatial proximity of these groups.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. researchgate.netmdpi.com For this compound, with the molecular formula C₁₆H₂₁NO, the expected exact mass can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₁₆H₂₁NO | [M+H]⁺ | 244.1696 |

| C₁₆H₂₁NO | [M]⁺˙ | 243.1618 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting product ions provide valuable structural information. The fragmentation of this compound is dominated by the stability of the tertiary adamantyl cation.

The primary fragmentation pathway involves the cleavage of the C-O ether bond, leading to the formation of the highly stable 1-adamantyl cation.

Table 3: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Proposed Structure of Fragment |

| 244.17 ([M+H]⁺) | [C₁₀H₁₅]⁺ | 135.1168 | 1-adamantyl cation |

| 244.17 ([M+H]⁺) | [C₆H₈NO]⁺ | 110.0599 | Protonated p-aminophenol |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. tum.defaccts.de

The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic systems, the C-O ether linkage, and the aromatic C=C bonds.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) | 3400 - 3500 | Medium |

| C-H aromatic stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H aliphatic stretch | Adamantyl C-H | 2850 - 2950 | Strong |

| N-H scissoring bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C=C aromatic stretch | Aromatic Ring | ~1600 and ~1500 | Medium-Strong |

| C-O-C asymmetric stretch | Aryl-alkyl ether | 1230 - 1270 | Strong |

| C-N stretch | Aryl amine | 1250 - 1360 | Medium-Strong |

| C-H out-of-plane bend | p-disubstituted ring | 810 - 850 | Strong |

Data compiled from standard vibrational spectroscopy frequency tables and studies on analogous aniline derivatives. cuni.cz

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the non-polar adamantyl cage and the aromatic ring system. Together, these vibrational techniques provide a comprehensive confirmation of the functional groups present in this compound.

X-ray Crystallography of this compound Co-crystals and Solid-State Forms

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method relies on the diffraction of an X-ray beam by the ordered crystal lattice, producing a unique diffraction pattern that can be mathematically translated into a detailed molecular and crystal structure. d-nb.inforesearchgate.net This information is fundamental for understanding a compound's physical and chemical properties.

In the context of this compound, forming co-crystals—crystalline structures composed of the target molecule and a co-former held together by non-covalent interactions—could be a strategy to modify its physicochemical properties. ajpp.in X-ray crystallography is the definitive method for characterizing these co-crystals, providing insights into:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the this compound molecule within the crystal lattice.

Supramolecular Assembly: The nature of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, between this compound and the co-former. researchgate.net

Stoichiometry and Packing: The exact ratio of the constituent molecules and their packing arrangement in the crystal.

Different solid-state forms, such as polymorphs (different crystal structures of the same compound) or solvates (crystals containing solvent molecules), can exhibit distinct properties. Powder X-ray diffraction (PXRD) is a primary tool for identifying and distinguishing between these forms. ajpp.in

Table 1: Hypothetical Crystallographic Data for a this compound Co-crystal

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | A specific description of the symmetry elements within the crystal. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 15.2 | Unit cell dimension. |

| c (Å) | 9.8 | Unit cell dimension. |

| β (°) | 95.5 | Unit cell angle. |

| Volume (ų) | 1550 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity and Conformational Studies (if chiral derivatives are relevant)

Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is an essential technique for studying chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). cas.cz CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral substance. chromatographytoday.com This technique is exquisitely sensitive to both the absolute configuration and the conformation of a molecule. plos.org

While this compound itself is achiral, the synthesis of chiral derivatives is conceivable, for instance, by introducing a chiral center on the adamantyl cage or the aniline substituent. For such chiral derivatives, CD spectroscopy would be invaluable for:

Enantiomeric Purity Determination: Enantiomers have equal and opposite CD signals. This property allows for the determination of the enantiomeric excess (ee) of a sample, which is a critical parameter in the development of chiral drugs. nih.govmdpi.com HPLC coupled with a CD detector can be a powerful tool for this purpose. chromatographytoday.com

Conformational Analysis: The CD spectrum is highly sensitive to the spatial arrangement of chromophores within a molecule. Therefore, it can be used to study the solution-state conformation of flexible molecules and to detect conformational changes induced by factors like solvent, temperature, or ligand binding. plos.orgnih.govmdpi.com

Absolute Configuration Assignment: By comparing experimentally measured CD spectra with those predicted from quantum-chemical calculations, the absolute configuration of a new chiral compound can be determined.

No experimental chiroptical data for chiral derivatives of this compound were found in the reviewed literature. The following table provides a hypothetical example of the kind of data that would be obtained from a CD spectroscopic analysis of a chiral derivative.

Table 2: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

| Wavelength (nm) | Δελ (M⁻¹cm⁻¹) | Description |

|---|---|---|

| 280 | +2.5 | Positive Cotton effect associated with an n→π* transition of the aromatic ring. |

| 250 | -1.8 | Negative Cotton effect associated with a π→π* transition. |

Theoretical and Computational Investigations of 4 1 Adamantyloxy Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometry, and various reactivity parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arxiv.org It is often favored for its balance of accuracy and computational cost, making it suitable for calculating the properties of medium-sized organic molecules like 4-(1-Adamantyloxy)aniline. najah.edu The theory's central idea is that the energy of a molecule can be determined from its electron density. arxiv.orgehu.eus

Illustrative Data Table: Predicted Geometric Parameters This table represents the type of data obtained from a DFT geometry optimization. The values are hypothetical examples for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(adamantyl)-O | 1.45 Å |

| O-C(phenyl) | 1.38 Å | |

| C(phenyl)-N | 1.41 Å | |

| Bond Angles | C(adamantyl)-O-C(phenyl) | 118.5° |

| O-C(phenyl)-C(phenyl) | 121.0° | |

| Dihedral Angle | C-C-O-C | 90.0° |

Note: This interactive table contains representative data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgwpmucdn.com The energies and spatial distributions of these orbitals are critical for predicting how a molecule will react.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Computational studies on the related 4-(1-adamantyl)aniline (B176474) indicate that the adamantyl group has a strong electron-donating effect, which would raise the energy of the HOMO, likely making the molecule more reactive towards electrophiles compared to unsubstituted aniline. FMO analysis can also generate various reactivity descriptors.

Illustrative Data Table: Calculated FMO Properties and Reactivity Descriptors This table shows examples of quantum chemical descriptors that can be calculated to predict reactivity. The values are hypothetical.

| Parameter | Definition | Predicted Value (eV) | Implication |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -5.20 | Site of electrophilic attack |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.85 | Site of nucleophilic attack |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.35 | Indicates high kinetic stability |

| Ionization Potential (I) | -E(HOMO) | 5.20 | Ease of electron removal |

| Electron Affinity (A) | -E(LUMO) | 0.85 | Ability to accept an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.175 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | 3.025 | Electron-attracting power |

Note: This interactive table contains representative data that would be generated from FMO analysis.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically model molecules in a vacuum at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study their behavior over time at finite temperatures, both in isolation and in solution. nih.govvalencelabs.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation. researchgate.net

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The key flexible bond is the dihedral angle between the adamantyl group and the phenyl ring around the C-O bond. Simulations can reveal the preferred orientations and the energy barriers between different conformations. fortunejournals.com The bulky adamantane (B196018) moiety is expected to sterically hinder rotation, potentially leading to a limited number of stable conformers.

Furthermore, MD simulations can model the behavior of the molecule in different solvents. By explicitly including solvent molecules (e.g., water, methanol, or DMF), these simulations can provide insights into solvation energies, the structure of the solvent shell around the molecule, and how the solvent influences conformational preferences. Given the lipophilic nature of the adamantane group and the polar aniline head, the molecule possesses amphiphilic character, which would lead to interesting orientational effects at interfaces or in solution.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations can be used to predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

IR Spectroscopy: By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of experimental peaks to specific bond stretches, bends, and wags, such as the N-H stretches of the amine, C-O ether stretches, and vibrations characteristic of the adamantane cage and the aromatic ring.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. mdpi.com This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental data is a powerful method for structure verification. mdpi.com For this compound, this would help assign the numerous signals from the adamantyl and phenyl protons and carbons.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a method used to calculate the energies of electronic excitations. researchgate.net This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to electronic transitions, typically π → π* transitions within the aniline aromatic system.

Illustrative Data Table: Comparison of Experimental and Calculated ¹³C NMR Shifts

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C(phenyl)-N | 142.1 | 143.5 | 1.4 |

| C(phenyl)-O | 150.3 | 151.2 | 0.9 |

| C(adamantyl)-O | 75.8 | 76.5 | 0.7 |

Note: This interactive table contains representative data illustrating the comparison between experimentally measured and computationally predicted NMR chemical shifts.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. smu.edu By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate. uio.no

For this compound, computational analysis could be used to explore various reactions. For example, in electrophilic aromatic substitution, calculations could determine whether an incoming electrophile would preferentially add to the ortho or meta position relative to the amino group. DFT calculations can model the entire reaction pathway, locating the transition state structure for each step and calculating the activation barrier. This would provide a quantitative understanding of the regioselectivity observed in such reactions. The analysis can be extended to model the role of solvents or catalysts in the reaction mechanism. smu.eduuio.no

Chemical Reactivity, Functionalization, and Derivatization Chemistry of 4 1 Adamantyloxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline portion of 4-(1-adamantyloxy)aniline is highly susceptible to electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group, directing incoming electrophiles to the ortho and para positions relative to itself. byjus.comchemistrysteps.com However, since the para position is occupied by the adamantyloxy group, substitution occurs primarily at the ortho positions.

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with bromine water at room temperature leads to the formation of 2,6-dibromo-4-(1-adamantyloxy)aniline. byjus.com The high reactivity of the aniline ring facilitates this rapid substitution.

Nitration: The nitration of anilines can be complex. semanticscholar.org Direct nitration with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a mixture of ortho and meta products. byjus.com The meta product arises from the protonation of the amino group in the strongly acidic medium, forming the anilinium ion, which is a meta-director. byjus.com To achieve selective ortho-nitration, the amino group is often first protected by acylation.

Sulfonation: Treatment with sulfuric acid results in the formation of anilinium hydrogen sulfate, which upon heating, rearranges to 2-amino-5-(1-adamantyloxy)benzenesulfonic acid. byjus.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent(s) | Major Product(s) |

| Bromination | Br₂/H₂O | 2,6-dibromo-4-(1-adamantyloxy)aniline |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho and meta isomers |

| Sulfonation | H₂SO₄, heat | 2-amino-5-(1-adamantyloxy)benzenesulfonic acid |

Modifications and Reactions at the Adamantane (B196018) Core

While the adamantane core is generally characterized by its high stability and resistance to chemical attack, targeted functionalization is possible, albeit often requiring forcing conditions. researchgate.net Reactions can be directed to the tertiary bridgehead positions of the adamantane cage.

Research has explored the synthesis of adamantane derivatives through various methods, including ring expansion reactions and the construction of the adamantane framework itself. mdpi.com Functionalization often begins with the oxidation of a C-H bond to introduce a reactive group, which can then be further manipulated. mdpi.com

Formation of Schiff Bases and Related Imines from the Aniline Group

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or anils. wikipedia.orgscispace.commasterorganicchemistry.com This reaction typically proceeds via a hemiaminal intermediate, followed by dehydration to yield the C=N double bond. wikipedia.orgscispace.com

The formation of Schiff bases is a versatile method for introducing a wide range of functionalities onto the aniline nitrogen. These reactions are often catalyzed by acids or bases and can be carried out under various conditions, including solvent-free and microwave-assisted methods. scispace.comorganic-chemistry.orgresearchgate.net The resulting imines are important intermediates in organic synthesis and have been investigated for their biological activities. wikipedia.orginternationaljournalcorner.com

General Reaction Scheme for Schiff Base Formation:

R-CHO + H₂N-Ar-O-Ad → R-CH=N-Ar-O-Ad + H₂O (where Ar = phenylene, Ad = 1-adamantyl)

Heterocyclic Ring Formation Involving the Amino Functionality

The amino group of this compound serves as a key nucleophile in the synthesis of various heterocyclic compounds. These reactions often involve condensation with bifunctional reagents, leading to the formation of new ring systems fused to or substituted on the aniline moiety.

For instance, the aniline derivative can be used as a building block in multi-component reactions to construct complex heterocyclic architectures. beilstein-journals.org The synthesis of substituted meta-hetarylanilines has been achieved through a one-pot, three-component reaction involving a heterocycle-substituted 1,3-diketone. beilstein-journals.org The amino group's reactivity is central to the cyclization and annulation steps that form the heterocyclic core. beilstein-journals.org The incorporation of the adamantyl group into these heterocyclic structures is a strategy used to explore new therapeutic agents.

Oxidation and Reduction Chemistry of this compound

Oxidation: The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can form dimeric and polymeric species, while stronger oxidants can lead to the formation of quinones or degradation of the aromatic ring. The bulky adamantyl group may offer some steric hindrance against certain oxidative pathways.

Reduction: The primary focus of reduction chemistry involving this compound is often on derivatives where other reducible functional groups have been introduced. For example, if a nitro group is introduced onto the aromatic ring via electrophilic substitution, it can be readily reduced to an amino group using various reducing agents like tin or iron in acidic media, or through catalytic hydrogenation. chemistrysteps.comacs.org This provides a route to di-amino substituted adamantyloxybenzene derivatives.

Polymerization and Oligomerization Reactions for Advanced Materials Precursors

This compound is a valuable monomer for the synthesis of high-performance polymers, particularly polyimides and polyamides. google.com The rigid and bulky adamantane unit, when incorporated into a polymer backbone, can impart desirable properties such as high thermal stability, enhanced solubility in organic solvents, low dielectric constant, and high glass transition temperatures. researchgate.net

Polyimide Synthesis: Polyimides are typically synthesized in a two-step process. dakenchem.comvt.edu First, a diamine, such as this compound, reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu In the second step, this precursor is thermally or chemically cyclized to form the final, insoluble, and highly stable polyimide. dakenchem.comvt.edu The presence of the adamantyl group can disrupt chain packing, which can improve the solubility of the resulting polyimide without significantly compromising its thermal properties.

Polyamide Synthesis: Polyamides can be synthesized by the polycondensation reaction of a diamine like this compound with a dicarboxylic acid chloride. The resulting polyamides containing the adamantyl moiety are expected to exhibit enhanced thermal stability and mechanical properties compared to their non-adamantane-containing counterparts.

The ability to functionalize both the aniline ring and the amino group allows for the creation of a diverse range of monomers, leading to polymers with tailored properties for applications in electronics, aerospace, and other advanced technologies. researchgate.net

Investigations into Molecular Interaction Mechanisms and Target Binding

In Vitro Enzyme Inhibition Studies: Mechanistic Aspects

Direct and specific data on the enzyme inhibition properties of 4-(1-Adamantyloxy)aniline itself are not readily found in the surveyed scientific literature. Research in this area has predominantly focused on more complex derivatives. For context, related aniline (B41778) structures have been studied as enzyme inhibitors. For example, aniline and 4-nitroaniline (B120555) have been shown to inhibit human tissue kallikrein through a linear mixed inhibition mechanism, where they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This suggests that the aniline portion of this compound could potentially interact with enzyme active sites.

Determination of Inhibition Constants (Ki) and Mechanism of Inhibition

There is no specific data available in the reviewed literature detailing the inhibition constant (Ki) or the precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound against any particular enzyme. Such studies are crucial for understanding the potency and nature of enzyme-inhibitor interactions. For related simple anilines, Ki values have been determined; for instance, aniline itself shows an inhibition constant (Ki) of 37,340 +/- 5,400 µM against human tissue kallikrein. nih.gov

Kinetic Analysis of Enzyme-Substrate-Inhibitor Interactions

A kinetic analysis, often visualized through methods like Lineweaver-Burk plots, is essential to elucidate the mechanism of inhibition. This analysis reveals how the inhibitor affects the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). Without experimental data for this compound, it is not possible to provide a kinetic profile of its interaction with any enzyme-substrate system.

Receptor Binding Assays: Affinity and Selectivity at a Molecular Level

While this compound is a component of molecules designed to interact with specific receptors, detailed receptor binding assays for the compound alone are not extensively published. The adamantane (B196018) group is often incorporated into drug candidates to enhance target binding through its rigid, three-dimensional structure.

Ligand-Receptor Interaction Kinetics

Quantitative data on the association and dissociation rate constants (kon and koff), which determine the binding affinity (Kd), for this compound with specific receptors are not available in the public domain. Receptor binding assays are critical for determining the affinity and selectivity of a compound for its biological target. env.go.jp For example, in the development of agonists for the liver receptor homolog-1 (LRH-1), an aniline group was part of the pharmacophore, but the binding affinity was reported for the entire, more complex molecule, with a Ki value of 56 nM for one derivative. biorxiv.org

Computational Docking and Molecular Modeling of Binding Poses

Computational studies are frequently used to predict how a ligand might bind to a receptor's active site. mdpi.com While derivatives of this compound have been the subject of such studies, specific molecular docking analyses for the parent compound are not widely reported. For instance, docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives as potential inhibitors of the 11β-HSD1 enzyme have been performed, but these focused on the larger, more functionalized molecules. csic.es Density Functional Theory (DFT) calculations have been used to analyze the electron-donating effect of the adamantyl group, which can influence binding interactions.

Interaction with Membrane Systems and Lipid Bilayers: Biophysical Studies

The interaction of this compound with biological membranes is fundamentally governed by the distinct properties of its two primary structural components: the bulky, lipophilic adamantane cage and the polar aniline headgroup. The adamantane moiety, a rigid and voluminous hydrocarbon, confers significant lipophilicity to the molecule, facilitating its partitioning into the hydrophobic core of lipid bilayers. nih.govwiley.com This characteristic is a key driver for its transport across cellular membranes to engage with intracellular targets.

While specific biophysical studies, such as Differential Scanning Calorimetry (DSC) or solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, on this compound itself are not extensively documented in publicly available literature, the behavior of analogous adamantane-containing molecules provides significant insight into its likely membrane interactions. Biophysical techniques are crucial for understanding how small molecules affect membrane properties like fluidity, phase transition temperature, and local order. nih.govnih.gov

A pertinent example comes from studies using adamantyl nitroxide, a spin-labeled adamantane derivative, to probe phospholipid membranes via Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov These studies reveal that the adamantane moiety is a sensitive reporter of the membrane surface environment. The EPR spectra of adamantyl nitroxide demonstrated clear sensitivity to the physical state of the surrounding phospholipids, including the phase transition temperature and the chemical nature of the lipid headgroups (ether- vs. ester-linked). nih.gov The probe was observed to partition between the aqueous phase and the hydrocarbon interior of the bilayer, particularly at lower concentrations and temperatures below the lipid phase transition. nih.gov This behavior underscores the role of the adamantyl group as a membrane anchor, embedding itself within the lipidic environment.

Based on these analogous studies, it can be inferred that this compound would orient itself at the membrane interface. The adamantyloxy group would likely penetrate and anchor within the acyl chain region of the bilayer, while the more polar aniline group would reside closer to the polar lipid headgroups and the aqueous environment. This interaction could locally alter membrane fluidity and packing, potentially influencing the function of membrane-associated proteins. NMR studies on other adamantane drugs, such as amantadine (B194251), have confirmed the ability of the adamantyl cage to specifically orient within membrane-embedded protein channels, highlighting its capacity for precise molecular interactions within a lipid bilayer context. acs.org

Table 1: Biophysical Investigation of an Adamantane-Based Membrane Probe

This table summarizes findings from a study on an analogous adamantane compound (adamantyl nitroxide) to infer the potential membrane interactions of this compound.

| Biophysical Technique | Model System | Key Findings | Inferred Relevance for this compound |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Dipalmitoyl Phosphatidylcholine (DPPC) & Dipalmityl Phosphatidylcholine Multibilayers | The adamantyl probe's spectrum is sensitive to lipid phase (gel vs. liquid crystalline) and headgroup chemistry. nih.gov | Suggests the adamantyl moiety of this compound would be sensitive to and could perturb the local lipid environment. |

| EPR Spectroscopy & Computer Simulation | Dipalmitoyl Phosphatidylcholine Multibilayers | The probe partitions between the aqueous phase and the hydrocarbon core of the membrane. nih.gov | Indicates this compound likely inserts its adamantane group into the hydrophobic membrane core, anchoring the molecule. |

Development of Molecular Probes and Fluorescent Tags Based on this compound

The development of molecular probes for detecting specific biological targets is a cornerstone of chemical biology and diagnostics. rsc.orgnih.gov These probes typically consist of a signaling unit (e.g., a fluorophore) and a recognition unit that binds the target of interest, sometimes connected by a linker. researchgate.net While the direct synthesis of fluorescent probes from this compound is not prominently described in the literature, its structure presents a promising scaffold for such applications.

The inherent properties of the this compound molecule offer distinct advantages for probe design:

The Aniline Moiety: Aniline and its derivatives are versatile precursors in the synthesis of fluorescent molecules. sioc-journal.cn The primary amine group (-NH₂) can be readily modified. For instance, it can be diazotized to form diazonium salts, which are key intermediates for creating azo dyes, some of which are fluorescent. Alternatively, the amine can be acylated or alkylated to attach it to known fluorophore systems like coumarins, naphthalimides, or benzofurazans. researchgate.netnih.gov Studies have shown that the fluorescence of aniline derivatives is often strongest when the amine is in its neutral, non-ionized state. researchgate.net

The Adamantyloxy Moiety: The adamantane group can serve as a highly effective hydrophobic anchor. nih.govresearchgate.net This is particularly valuable for designing probes that target membrane-bound proteins or are intended to report on events within the lipid bilayer. By embedding in the membrane, the adamantane group can localize the probe to a specific cellular environment, reducing background signal from the cytosol and increasing the effective concentration near the membrane target. Research on tetrasubstituted adamantanes has already demonstrated their use as a core scaffold for creating amplified fluorescent molecular probes. wiley.com

A hypothetical molecular probe derived from this compound could be designed to detect a specific enzyme. In this design, the aniline nitrogen could be linked to a fluorophore that is quenched by a substrate moiety specific to the target enzyme. Upon enzymatic cleavage of the substrate, the quencher would be released, leading to a "turn-on" fluorescence signal. The adamantyloxy group would ensure the probe remains associated with the cell membrane, where the target enzyme might be located.

Table 2: Conceptual Design of a Molecular Probe Based on this compound

This table outlines the components of a hypothetical membrane-targeted fluorescent probe derived from the title compound.

| Probe Component | Corresponding Moiety from Scaffold | Function in Molecular Probe | Example Application |

| Signaling Unit | Aniline-N attached to a fluorophore (e.g., Naphthalimide) | Reports on the binding event through a change in fluorescence (e.g., intensity, wavelength). | The naphthalimide emission is environmentally sensitive and could report on binding. nih.gov |

| Recognition Unit | A substrate or ligand attached to the fluorophore | Provides specificity by selectively binding to the biological target of interest (e.g., an enzyme active site). | A peptide sequence recognized and cleaved by a specific protease. |

| Hydrophobic Anchor | Adamantyloxy Group | Localizes the probe to lipid membranes, increasing specificity for membrane-associated targets. nih.gov | Targeting a membrane-bound receptor or channel protein. |

| Linker | (Hypothetical) | Covalently connects the signaling and recognition units without interfering with their function. | A short, flexible alkyl chain. |

Applications of 4 1 Adamantyloxy Aniline in Advanced Materials Science and Engineering

Utilization as a Monomer in High-Performance Polymer Synthesis

The presence of a reactive amine group and a bulky, thermally stable adamantyl group on the same molecule makes 4-(1-adamantyloxy)aniline a compelling monomer for creating high-performance polymers. The adamantane (B196018) moiety can improve polymer solubility, thermal stability, and mechanical properties by disrupting chain packing and introducing a robust, diamondoid-like structure into the polymer backbone.

Aromatic polyimides and polyamides are renowned for their exceptional thermal, mechanical, and chemical resistance. However, their applications are often limited by poor solubility and high processing temperatures. Incorporating bulky, non-coplanar groups like adamantane is a well-established strategy to mitigate these issues by hindering close chain packing, thus improving solubility without significantly compromising thermal stability.

While direct polymerization studies on this compound are not extensively documented in public literature, research on structurally analogous diamine monomers provides strong evidence of its potential. For instance, novel polyamides and polyimides have been synthesized using 4,4'-diamino-4''-(1-adamantoxy)triphenylamine, a diamine that contains the same adamantyloxy-aniline feature. mdpi.com These polymers were prepared by reacting the diamine with various aromatic dicarboxylic acids (for polyamides) and tetracarboxylic dianhydrides (for polyimides). mdpi.com

The resulting polymers exhibited excellent properties, which can be considered indicative of the potential performance of polymers derived from this compound. Key findings from this analogous research include:

Enhanced Solubility: The incorporation of the bulky adamantoxy group rendered the resulting polyamides and most of the polyimides readily soluble in polar organic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). mdpi.com This allows for the solution casting of tough, flexible polymer films. mdpi.com

High Thermal Stability: The polymers demonstrated high glass transition temperatures (Tg) ranging from 263 to 311 °C and showed no significant weight loss at temperatures below 480 °C for polyamides and 500 °C for polyimides, confirming the excellent thermal stability imparted by the adamantane and aromatic backbone. mdpi.com

Electrochemical Activity: The polymers displayed reversible redox behavior, a property conferred by the triphenylamine (B166846) unit, suggesting that polymers from this compound could also be designed to be electroactive. mdpi.com

Table 1: Properties of High-Performance Polymers from an Adamantyloxy-Containing Diamine Monomer Data derived from studies on polymers synthesized with 4,4'-diamino-4''-(1-adamantoxy)triphenylamine, an analogue of this compound. mdpi.com

| Polymer Type | Monomers Used | Inherent Viscosity (dL/g) | Solubility in NMP | Glass Transition Temp. (Tg) (°C) | 5% Weight-Loss Temp. (°C) |

| Polyamide | Diamine + Terephthalic acid | 0.73 | ++ | 299 | 482 |

| Polyamide | Diamine + Isophthalic acid | 0.61 | ++ | 281 | 486 |

| Polyimide | Diamine + Pyromellitic dianhydride | 0.58 | +- | 311 | 504 |

| Polyimide | Diamine + 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | 0.86 | ++ | 288 | 522 |

| Solubility Key: ++ = soluble at room temperature; +- = soluble on heating |

Thermosetting resins are polymers that are cured to form a hardened, cross-linked network structure. The incorporation of adamantane moieties into thermoset formulations, such as epoxy resins, can enhance their thermal stability, mechanical strength, and dielectric properties. This compound can function in this domain in two primary ways: as a component of a thermosetting resin itself or as a specialized curing agent.

As a building block, adamantyloxy-aniline structures can be integrated into resin backbones, for instance, in adamantyl-containing epoxy resins. nih.gov The bulky adamantane group contributes to a higher glass transition temperature and improved resistance to thermal degradation in the cured material.

More directly, this compound can act as a curing agent for epoxy resins. Amine-based curing agents work by reacting with the epoxide rings of the resin, causing them to open and form a cross-linked network. rsc.org Aromatic amines like this compound are known to impart better chemical resistance and thermal stability compared to aliphatic amines. rsc.org The adamantyl group in this curing agent would further enhance these properties, leading to a cured epoxy with superior performance characteristics suitable for demanding applications in aerospace and electronics.

Polyimide and Polyamide Chemistry

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The rigid and well-defined shape of the adamantane group makes this compound an excellent candidate for host-guest systems, where it can act as a "guest" molecule that fits into the cavity of a larger "host" molecule.

The adamantane cage is a classic guest for cyclodextrin (B1172386) (CD) hosts due to its ideal size and hydrophobicity, which allows it to fit snugly within the hydrophobic inner cavity of β-cyclodextrin and γ-cyclodextrin. beilstein-journals.orgsemanticscholar.org This host-guest interaction is a powerful tool for creating functional materials. Research on the related compound 4-(1-adamantyl)aniline (B176474) has shown that the adamantyl moiety forms stable inclusion complexes with β-cyclodextrin. nih.gov This strong and specific interaction can be exploited to:

Anchor Molecules: The adamantane-CD complex can be used to non-covalently attach this compound-derived structures onto surfaces or other molecules that have been functionalized with cyclodextrins. This is a key strategy in the construction of biosensors. nih.govsemanticscholar.org

Control Solubility: Complexation with water-soluble cyclodextrins can increase the aqueous solubility of the otherwise hydrophobic adamantane-containing molecule. samipubco.com

Build Supramolecular Polymers: By using difunctionalized adamantane and CD derivatives, it is possible to form long polymer chains held together by reversible host-guest interactions.

Calixarenes are another important class of macrocyclic host molecules with a hydrophobic cavity that can encapsulate guest molecules. nih.gov Adamantane derivatives have been successfully incorporated into calixarene (B151959) structures, either as part of the calixarene framework itself or as guests. The interaction of this compound with a suitable calixarene host could be used to construct complex molecular assemblies for applications in separation science or molecular recognition. nih.gov

A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, pH, or a chemical input. acs.orggoogle.com This change in state is accompanied by a change in the molecule's properties, such as its color or fluorescence.

While this compound itself is not a molecular switch, its structure is well-suited for incorporation into switchable systems. The aniline (B41778) group provides a convenient point for chemical modification, allowing it to be attached to a known photochromic unit like an azobenzene (B91143) or spiropyran. acs.org In such a system, the adamantyl group could serve several purposes:

It can act as a bulky "off" or "on" state modulator, influencing the switching efficiency.

It can serve as an anchor to attach the entire molecular switch to a surface via host-guest chemistry with cyclodextrins.

It can provide the necessary steric bulk to create free volume in a polymer matrix, allowing the switching motion to occur more freely.

The aniline moiety itself can participate in photoinduced electron transfer (PET), a mechanism often used in fluorescent sensors. beilstein-journals.org By attaching a fluorophore, the aniline's electron-donating ability could be used to quench fluorescence, which is then restored upon protonation or binding to a specific analyte, forming the basis of a chemical sensor.

Inclusion Complex Formation with Cyclodextrins and Calixarenes

Application in Sensing Technologies: Chemical and Biosensors

The unique combination of an aniline group, which can be polymerized into a conductive polymer, and an adamantane group, which is a superb anchor for supramolecular assembly, makes this compound a highly promising platform for developing advanced sensors.

Chemical Sensors: Polyaniline (PANI) and its derivatives are widely used in chemical sensors, particularly for detecting gases like ammonia. rsc.orgmedcraveonline.com These sensors often work based on a change in the polymer's conductivity or color when it interacts with the analyte. mdpi.com this compound can be used as a monomer to create a functional polymer for sensing applications. rsc.org Copolymerizing it with aniline could yield a polymer with tailored properties, where the adamantane groups modify the film morphology, improve stability, and enhance sensitivity and selectivity towards specific analytes. acs.org

Biosensors: A major application of the adamantane moiety is in the fabrication of electrochemical biosensors. nih.govnih.gov These devices use a biological recognition element (e.g., an enzyme or DNA) in direct contact with a signal transducer to detect a specific analyte. nih.gov The strong and highly specific interaction between adamantane and β-cyclodextrin is frequently exploited as a "molecular Lego" to construct these sensors. semanticscholar.org

A common strategy involves modifying an electrode surface with β-cyclodextrin. A bioreceptor (like a DNA aptamer or an enzyme) is then separately modified with an adamantane group, often derived from a molecule like this compound. When the adamantane-tagged bioreceptor is introduced to the cyclodextrin-coated electrode, it self-assembles onto the surface via the host-guest interaction. nih.govsemanticscholar.org This provides a stable, well-oriented, and reversible method for immobilizing the biological component, leading to robust and sensitive biosensors for targets like prostate-specific antigen (PSA) or glucose. nih.govsemanticscholar.org The adamantane group acts as a rigid and reliable anchor, improving the stability and performance of the sensor. nih.gov

Electrochemical Sensing Platforms

Electrochemical sensors based on conducting polymers have garnered considerable attention owing to their high sensitivity, rapid response, and potential for miniaturization. rsc.org The performance of these sensors is intrinsically linked to the properties of the polymer, such as its conductivity, surface area, and affinity for the target analyte. The incorporation of the adamantyl group into the polyaniline backbone is expected to significantly impact these properties.

The bulky nature of the adamantyloxy substituent can increase the free volume within the polymer matrix, potentially creating more accessible sites for analyte interaction. nih.gov Furthermore, the inherent hydrophobicity of the adamantane cage can be leveraged for the selective detection of nonpolar molecules. acs.orgcnrs.fr While direct experimental data on electrochemical sensors fabricated specifically from poly(this compound) is limited, the well-established principles of substituted polyanilines allow for a projection of its potential performance. nih.govkoreascience.kr

The sensing mechanism of polyaniline-based sensors often relies on changes in the polymer's conductivity upon interaction with an analyte. This can occur through various mechanisms, including redox reactions, changes in the doping level, or physical adsorption affecting charge transport. researchgate.net The adamantyloxy group, being electron-donating, can influence the electronic properties of the polyaniline backbone, which in turn affects its electrochemical response. nih.gov

Table 1: Comparison of Electrochemical Properties of Unsubstituted and Substituted Polyanilines

| Property | Unsubstituted PANI | Alkyl-Substituted PANI | Expected Properties of Poly(this compound) |

| Conductivity | High | Generally lower due to steric hindrance | Moderate, influenced by steric effects of the bulky group |

| Solubility | Poor in common organic solvents | Improved | Enhanced in nonpolar solvents |

| Analyte Selectivity | Broad | Tunable based on substituent | Potentially high for hydrophobic analytes |

| Response Time | Fast | Can be affected by substituent size | Dependent on analyte diffusion into the polymer matrix |

This table is generated based on general trends observed in the literature for substituted polyanilines and represents expected properties for poly(this compound).

Optical Sensing Mechanisms

The optical properties of polyaniline, including its absorption and fluorescence, are sensitive to its oxidation state and environment, making it a suitable material for optical sensors. acs.org The introduction of an adamantyloxy group can modulate these optical properties. The bulky substituent can alter the conformation of the polymer chains, affecting the π-conjugation length and, consequently, the polymer's absorption spectrum. koreascience.kr This can lead to shifts in the absorption bands, which can be exploited for colorimetric sensing.

The change in the optical properties of poly(this compound) upon exposure to an analyte would form the basis of the sensing mechanism. For instance, the interaction with a target molecule could induce a conformational change in the polymer, leading to a measurable change in its UV-Vis absorption or fluorescence spectrum. The hydrophobic pockets created by the adamantane groups could facilitate the selective binding of specific analytes, enhancing the sensor's specificity.

Furthermore, the refractive index of the polymer film can be influenced by the adamantane moiety, which has been shown to increase the refractive index of other polymers. researchgate.net This property could be utilized in the development of refractometric optical sensors.

Table 2: Comparison of Optical Properties of Unsubstituted and Substituted Polyanilines

| Property | Unsubstituted PANI | Alkyl-Substituted PANI | Expected Properties of Poly(this compound) |

| Optical Band Gap | ~3.0 eV (undoped) | Can be tuned by the substituent | Likely altered due to changes in conjugation |

| Absorption Maxima (λmax) | Dependent on oxidation state | Shifted due to electronic and steric effects | Shifted compared to unsubstituted PANI |

| Fluorescence | Generally weak | Can be enhanced or quenched by substituents | Potentially modulated for sensing applications |

| Refractive Index | ~1.6-1.8 | Varies with substituent | Potentially higher than unsubstituted PANI |

This table is generated based on general trends observed in the literature for substituted polyanilines and adamantane-containing polymers, representing expected properties for poly(this compound). researchgate.netnih.govresearchgate.net

Incorporation into Functional Coatings and Thin Films

Functional coatings and thin films are crucial in a variety of fields, including corrosion protection, anti-fouling surfaces, and electronic devices. The unique properties of polyaniline make it an attractive candidate for these applications. mdpi.comd-nb.info The incorporation of this compound into PANI films can impart desirable characteristics.

The inherent hydrophobicity of the adamantane group can be a significant advantage for protective coatings. cnrs.frbohrium.com A hydrophobic surface can repel water and corrosive ions, thereby enhancing the corrosion resistance of the underlying substrate. cnrs.fr Studies on other hydrophobic PANI derivatives have shown improved performance in corrosive environments. bohrium.com It is therefore anticipated that a coating of poly(this compound) would exhibit excellent barrier properties.

Table 3: Potential Properties of Poly(this compound) in Functional Coatings

| Property | Expected Characteristic | Rationale |

| Corrosion Protection | Enhanced | Increased hydrophobicity and barrier properties due to the adamantane group. |

| Adhesion | Potentially modified | The bulky group might influence the interaction with the substrate. |

| Surface Hydrophobicity | High | The adamantane moiety is highly nonpolar. |

| Thermal Stability | Increased | Adamantane-containing polymers often exhibit improved thermal stability. acs.org |

| Processability | Improved | Enhanced solubility in organic solvents allows for easier film casting. |

This table outlines the expected properties based on the known effects of adamantane incorporation in other polymer systems and the general behavior of functionalized polyanilines.

Analytical Methodologies for the Detection and Quantification of 4 1 Adamantyloxy Aniline

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For 4-(1-adamantyloxy)aniline, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, often with specific considerations for method development.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful tool for the separation and quantification of non-volatile or thermally labile compounds like this compound. Method development involves careful consideration of several factors to achieve optimal separation and detection.

Key considerations for developing an HPLC method for this compound include understanding its physicochemical properties such as pKa, log P, and solubility. Given its aromatic amine structure, reversed-phase HPLC (RP-HPLC) is a common approach. rsc.org The choice of a suitable stationary phase, such as a C18 or C8 column, is a critical first step. rsc.org

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, must be optimized. rsc.org The pH of the mobile phase is a crucial parameter, especially for ionizable compounds like anilines, as it significantly influences retention time. hplc.eu For basic analytes, operating in a pH range of 2-3 can suppress the ionization of silanol (B1196071) groups on the column, improving peak shape. hplc.eu Buffer selection is also important to maintain a stable pH and provide necessary ionic strength.

Detection is commonly performed using a UV detector. A suitable wavelength must be chosen where the analyte exhibits strong absorbance for accurate quantification. For aniline (B41778) derivatives, UV detection is often set around 270 nm. rsc.org Method validation is essential and includes assessing linearity, accuracy, precision, and limits of detection and quantification. rsc.org

Table 1: Illustrative HPLC Method Parameters for Aniline Derivatives

| Parameter | Condition | Reference |

| Column | C4, C8, or C18 | rsc.org |

| Mobile Phase | Acetonitrile/Methanol and buffer (e.g., acetate, phosphate) | rsc.orghplc.eu |

| pH | Adjusted to control ionization (e.g., pH 3 or 5) | rsc.orgnih.gov |

| Flow Rate | Typically 1.0 mL/min | rsc.org |

| Detection | UV at a specific wavelength (e.g., 270 nm) | rsc.org |

| Temperature | Controlled, e.g., 25°C | rsc.org |

This table provides a general example of HPLC conditions for aniline-related compounds and would require specific optimization for this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC analysis can be performed, often requiring derivatization to improve its chromatographic properties. gcms.cz

Derivatization converts the analyte into a more volatile and thermally stable compound. gcms.cz Common derivatization techniques include acylation, alkylation, or silylation. gcms.cz For anilines, derivatization can reduce the polar nature of the amino group, leading to improved peak shape and reduced tailing on GC columns. epa.gov

The choice of a GC column is critical for achieving good separation. Fused silica (B1680970) capillary columns, such as those coated with SE-54, are often used for the analysis of aniline derivatives. epa.gov The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, must be carefully optimized. epa.govresearchgate.net A nitrogen-phosphorus detector (NPD) is often recommended for the analysis of nitrogen-containing compounds like aniline derivatives due to its high selectivity and sensitivity. epa.gov

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. researchgate.netrsc.org

Various electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed. rsc.org The development of an electrochemical sensor often involves modifying the electrode surface to enhance sensitivity and selectivity. ias.ac.in Materials like graphene oxide, gold nanoparticles, and molecularly imprinted polymers have been used to create modified electrodes for the detection of aniline and its derivatives. ias.ac.in

For instance, a sensor for urea (B33335) detection was developed using a block copolymer of polyethylene (B3416737) glycol and tetra(aniline), demonstrating the potential of aniline-based polymers in electrochemical sensing. rsc.org Another approach involves the electrochemically initiated reaction of aromatic amines with other molecules to produce a readily detectable species. researchgate.net The performance of an electrochemical sensor is evaluated based on its linear range, limit of detection (LOD), and selectivity. rsc.org

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods are widely used for the quantification of analytes due to their simplicity, speed, and cost-effectiveness.

Spectrophotometric assays for aromatic primary amines often involve a derivatization reaction to produce a colored product that can be measured using a spectrophotometer. arcjournals.org A common strategy is diazotization of the primary amino group followed by coupling with a chromogenic agent to form a stable azo dye. rdd.edu.iq For example, p-aminobenzoic acid can be determined by diazotization and subsequent coupling with 2,6-dihydroxybenzoic acid to form a yellow azo dye. rdd.edu.iq The development of such an assay for this compound would involve optimizing reaction conditions such as pH, temperature, and reagent concentrations to achieve maximum color development and stability. arcjournals.org

Fluorometric assays offer higher sensitivity compared to spectrophotometry. denovix.com These assays rely on the measurement of fluorescence emitted by the analyte or its derivative. ubpbio.com While there are no specific fluorometric assays reported for this compound, methods developed for other amines could potentially be adapted. Aniline blue, for instance, is a fluorescent dye used for the quantification of β-glucans. researchgate.net The development of a fluorometric assay would require identifying a suitable fluorogenic reagent that reacts specifically with this compound to produce a fluorescent product. The excitation and emission wavelengths would then be determined to maximize the signal. ubpbio.com

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis

For the analysis of trace amounts of this compound, hyphenated techniques that combine the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry are indispensable. nebiolab.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples HPLC with a mass spectrometer. nebiolab.com This combination allows for the separation of the analyte from complex matrices followed by its unambiguous identification and quantification based on its mass-to-charge ratio (m/z). nebiolab.com Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity, making it ideal for detecting nanomolar or even picomolar quantities of analytes. nebiolab.com The development of an LC-MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection parameters, such as the ionization source (e.g., electrospray ionization - ESI) and mass transitions for selected reaction monitoring (SRM). d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.gov For this compound, derivatization may be necessary prior to GC-MS analysis to improve its volatility and chromatographic behavior. nih.gov GC-MS provides excellent separation and definitive identification of the analyte based on its mass spectrum. nih.gov This technique has been successfully used for the identification and quantification of aniline and its derivatives in various matrices. nih.govnih.govmdpi.com The development of a GC-MS method would involve optimizing the GC separation conditions and the MS parameters for sensitive and specific detection. mdpi.com

Table 2: Comparison of Hyphenated Techniques for Aniline Analysis

| Technique | Sample Preparation | Sensitivity | Selectivity | Application | Reference |

| LC-MS/MS | Direct injection or simple extraction | High (nanomolar to picomolar) | Very High | Trace analysis in complex matrices (e.g., groundwater) | nebiolab.comd-nb.info |

| GC-MS | Often requires derivatization | High | High | Analysis of volatile and semi-volatile compounds | nih.govnih.govmdpi.com |

Future Research Directions and Emerging Paradigms for 4 1 Adamantyloxy Aniline Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Table 1: Potential AI/ML Applications in 4-(1-Adamantyloxy)aniline Research

| AI/ML Application | Predicted Property | Potential Impact on Design | Supporting Evidence |

|---|---|---|---|

| Property Prediction | Solubility, Lipophilicity (LogP) | Optimization of drug delivery and formulation characteristics. | umich.edu |

| ADMET Profiling | Blood-Brain Barrier Penetration, Metabolism, Toxicity | Early-stage filtering of candidates to reduce late-stage failures. | greenstonebio.com |

| QSAR Modeling | Biological Activity (e.g., receptor binding) | Identification of derivatives with enhanced therapeutic potential. | arxiv.org |

| Generative Design | Novel Molecular Structures | Discovery of new chemical entities with optimized multi-property profiles. | drug-dev.comnih.gov |

| Reactivity Prediction | Site of Electrophilic/Nucleophilic Attack | Guidance for designing efficient and selective synthetic pathways. |

Exploration of Novel Synthetic Pathways and Catalytic Approaches

While classical methods for synthesizing adamantane (B196018) derivatives, such as nucleophilic substitution, have been established, future research will focus on more efficient, selective, and environmentally benign synthetic strategies. nih.govresearchgate.net The development of novel catalytic approaches is central to this endeavor.